Venlafaxine

説明

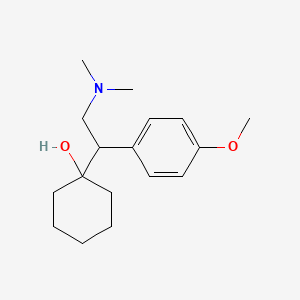

Structure

3D Structure

特性

IUPAC Name |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99300-78-4 (hydrochloride) | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023737 | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

93413-69-5 | |

| Record name | Venlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | venlafaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Venlafaxine's Mechanism of Action in Neuronal Circuits: A Technical Guide

Introduction

Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in the management of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[1][2][3] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound possesses a dual mechanism of action, modulating both serotonergic and noradrenergic systems in a dose-dependent manner.[4][5] This guide provides an in-depth examination of this compound's molecular and cellular mechanisms, its influence on neuronal circuits, and the experimental methodologies employed to elucidate its pharmacodynamic profile.

Core Mechanism of Action: Dual Monoamine Transporter Inhibition

This compound's primary therapeutic effect is achieved by blocking the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[4][5] It accomplishes this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), thus increasing the extracellular concentrations of these neurotransmitters and enhancing neurotransmission.[2][4]

Dose-Dependent Transporter Affinity and Occupancy

A defining characteristic of this compound is its differential affinity for SERT and NET, which results in a dose-dependent pharmacological profile.[4][6]

-

Low Doses (<150 mg/day): At lower therapeutic doses, this compound acts primarily as a serotonin reuptake inhibitor due to its significantly higher affinity for SERT over NET.[1][5][6]

-

Moderate to High Doses (>150 mg/day): As the dosage increases, this compound achieves plasma concentrations sufficient to also inhibit NET, leading to a dual serotonergic and noradrenergic effect.[1][5][6]

-

Very High Doses (>300 mg/day): At the upper end of its dosage range, this compound exhibits weak inhibition of the dopamine (B1211576) transporter (DAT), which may contribute to its clinical effects in some patients.[1][5][6]

This sequential engagement of transporters is a key aspect of its clinical profile, influencing both efficacy and side effects.[7]

Quantitative Binding and Occupancy Data

The affinity of this compound for monoamine transporters is quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity. In vivo transporter occupancy, often measured by Positron Emission Tomography (PET), demonstrates the clinical relevance of these affinities.

Table 1: In Vitro Binding Affinities (Kᵢ) of this compound

| Transporter | Kᵢ Value (nM) | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) | Reference |

|---|---|---|---|

| Human SERT | 82 | \multirow{2}{*}{~30} | [8][9] |

| Human NET | 2480 | |[8][9] |

Table 2: In Vivo Transporter Occupancy in Humans

| Transporter | Daily Dose | Occupancy (%) | Study Highlights | Reference |

|---|---|---|---|---|

| SERT | 75 mg | ~80% | Occupancy plateaus at higher doses, suggesting saturation at standard therapeutic doses. | [8][10] |

| NET | 37.5 - 300 mg | 8% - 61% | NET occupancy is dose- and plasma concentration-dependent, becoming significant at doses ≥150 mg. | [8] |

| DAT | 150 mg | ~10% (increase in availability) | Indirect effect; this compound appears to increase DAT availability rather than directly occupying it. |[11] |

Impact on Neuronal Circuits

By modulating serotonin and norepinephrine levels, this compound influences the activity of several critical brain circuits implicated in mood regulation, cognition, and anxiety.

Prefrontal Cortex (PFC) and Dopaminergic Modulation

The PFC is crucial for executive function and emotional control. This brain region has a low density of dopamine transporters (DATs).[1] Consequently, dopamine clearance in the PFC is primarily mediated by NET. By inhibiting NET, this compound reduces dopamine reuptake, leading to an increase in extracellular dopamine levels specifically in the PFC.[1][6] This indirect dopaminergic enhancement is thought to contribute to this compound's effects on motivation and cognition.[12][13] Studies have shown that while this compound alone may not significantly elevate extracellular dopamine, its co-administration with a dopamine reuptake inhibitor like bupropion (B1668061) results in a synergistic increase in PFC dopamine.[14]

Hippocampal and Cortical Circuits

Both the hippocampus and PFC are key nodes in the neurocircuitry of depression.[15][16] In vivo microdialysis studies in rats demonstrate that this compound administration increases the efflux of 5-HT, NE, and DA in the PFC.[13][17] In the hippocampus, the effect is more pronounced for 5-HT.[17] This modulation of monoamine levels in cortico-limbic circuits is central to its antidepressant and anxiolytic effects.

Autoreceptor Desensitization

Acutely, the increase in synaptic monoamines activates presynaptic autoreceptors (e.g., 5-HT₁ₐ, α₂-adrenergic), which triggers a negative feedback loop that can limit neurotransmitter release.[18] However, with chronic treatment, these autoreceptors become desensitized.[18][19] This desensitization is a crucial step, as it allows for sustained firing of serotonergic and noradrenergic neurons, leading to a more robust and lasting increase in neurotransmission, which correlates with the delayed onset of therapeutic action.[18]

Downstream Signaling and Neuroplasticity

The therapeutic effects of this compound are not solely due to acute increases in neurotransmitters. Chronic administration initiates a cascade of intracellular signaling events that promote neuroplasticity and cellular resilience.

-

Brain-Derived Neurotrophic Factor (BDNF): Like other antidepressants, chronic this compound treatment is associated with increased expression of BDNF.[2] BDNF is a key neurotrophin that supports the survival, growth, and differentiation of neurons.

-

Intracellular Signaling Pathways: The increased activation of postsynaptic receptors by 5-HT and NE engages downstream second messenger systems. Research suggests this compound activates pathways such as the MAPK–ERK1/2 and PI3K–AKT signaling cascades in the hippocampus. These pathways are critical for regulating gene expression, synaptic plasticity, and cell survival.

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of sophisticated experimental techniques.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of a drug for specific transporters or receptors.

-

Methodology:

-

Preparation: Membranes from cells engineered to express a high density of a specific human transporter (e.g., hSERT, hNET) are prepared.

-

Incubation: These membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) that specifically binds to the target transporter.[20]

-

Competition: Various concentrations of the test drug (this compound) are added to compete with the radioligand for binding sites.

-

Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vivo Microdialysis

-

Objective: To measure real-time extracellular concentrations of neurotransmitters in specific brain regions of living animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized or freely moving rodent.[21]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters present in the extracellular fluid of the brain diffuse across the probe's membrane into the perfusion fluid, following their concentration gradient.

-

Sample Collection: The outgoing perfusion fluid, now containing a sample of the extracellular neurochemicals (the dialysate), is collected in timed fractions.[21]

-

Analysis: The concentration of neurotransmitters (5-HT, NE, DA) in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[21][22]

-

Positron Emission Tomography (PET) Imaging

-

Objective: To non-invasively quantify transporter occupancy in the living human brain.

-

Methodology:

-

Radiotracer Administration: A subject is injected with a small amount of a radiotracer that binds specifically to the target transporter (e.g., [¹¹C]DASB for SERT, [¹⁸F]FMeNER-D₂ for NET).[8][10] The tracer is labeled with a positron-emitting isotope.

-

Imaging: The subject's head is placed inside a PET scanner. When the isotope decays, it emits a positron, which annihilates with a nearby electron, producing two gamma rays that travel in opposite directions and are detected by the scanner.

-

Image Reconstruction: A computer reconstructs the spatial distribution of the radiotracer in the brain over time.

-

Protocol: The procedure is typically performed twice for each subject: once at baseline (drug-free) and again after they have been treated with this compound to a steady-state plasma concentration.

-

Analysis: The binding potential (a measure proportional to the density of available transporters) is calculated for various brain regions in both scans. Transporter occupancy is then calculated as the percentage reduction in binding potential from the baseline scan to the on-drug scan.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gene2rx.com [gene2rx.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. preskorn.com [preskorn.com]

- 8. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. researchgate.net [researchgate.net]

- 12. neurolaunch.com [neurolaunch.com]

- 13. Effects of acute and chronic administration of this compound and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Brain region-specific metabolite networks regulate antidepressant effects of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Toward Circuit Mechanisms of Pathophysiology in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of alpha1- and alpha2-adrenoreceptors on this compound-induced elevation of extracellular serotonin, noradrenaline and dopamine levels in the rat prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reduced signal transduction by 5-HT4 receptors after long-term this compound treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Venlafaxine Hydrochloride: A Technical Guide

Introduction

Venlafaxine hydrochloride is a prominent antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. Since its introduction, it has become a widely prescribed treatment for major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic routes for this compound hydrochloride, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound was first synthesized by scientists at American Home Products Corporation (later Wyeth, now part of Pfizer). The development of this compound was driven by the desire to create an antidepressant with a broader spectrum of activity than the selective serotonin (B10506) reuptake inhibitors (SSRIs) that were prevalent at the time. The core concept was to design a molecule that could inhibit the reuptake of both serotonin and norepinephrine (B1679862), two neurotransmitters critically involved in mood regulation. This dual-action mechanism was hypothesized to offer improved efficacy in treating a wider range of depressive symptoms. After extensive preclinical and clinical trials, this compound was approved for medical use in the United States in 1993.[1]

Mechanism of Action

This compound exerts its therapeutic effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft of neurons.[2][3] This inhibition leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[2] At lower therapeutic doses, this compound predominantly inhibits serotonin reuptake, similar to SSRIs. As the dosage increases, its norepinephrine reuptake inhibition becomes more pronounced.[2][3] This dose-dependent activity allows for a tailored therapeutic approach. At very high doses, this compound also exhibits a weak inhibition of dopamine (B1211576) reuptake.[2] The signaling pathway is depicted in the diagram below.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride has been approached through several routes since its initial discovery. The most common strategies involve the condensation of a substituted phenylacetonitrile (B145931) with cyclohexanone (B45756), followed by reduction and N-methylation. Below are detailed protocols for two prominent synthetic methods.

Method 1: The Original Patented Synthesis (and improvements)

The initial synthesis of this compound was described in U.S. Patent 4,535,186.[4] This method, while foundational, has been refined over the years to improve yield and scalability. A common modern adaptation is presented below.

Experimental Protocols

Step 1: Synthesis of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

-

Materials: p-Methoxyphenylacetonitrile, cyclohexanone, sodium methoxide (B1231860), methanol (B129727), acetic acid, water, toluene.

-

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and drying tube, add methanol and sodium methoxide at 25-30°C.

-

Cool the mixture to 0-5°C and add a solution of p-methoxyphenylacetonitrile in methanol over 15-20 minutes, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture for an additional 60-70 minutes at 0-5°C.

-

Slowly add cyclohexanone over 60-70 minutes at 0-5°C and continue stirring at this temperature for 2.5-3.0 hours.

-

Quench the reaction with a solution of acetic acid in water and stir for 25-30 minutes at 0-5°C.

-

Filter the resulting solid, recrystallize from toluene, and dry under vacuum at 45-50°C to yield 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol.

-

Step 2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

-

Materials: 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, 10% Palladium on carbon (Pd/C), acetic acid, o-xylene (B151617), ethyl acetate.

-

Procedure:

-

In an autoclave, dissolve 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol in acetic acid.

-

Add 10% Pd/C catalyst.

-

Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ² and heat to 50-60°C.

-

Maintain the temperature and pressure until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and filter the catalyst.

-

Evaporate the filtrate under reduced pressure.

-

Add o-xylene and remove azeotropically to eliminate traces of acetic acid.

-

Suspend the resulting solid in ethyl acetate, stir, filter, and dry to obtain 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.

-

Step 3: Synthesis of this compound (Eschweiler-Clarke Reaction)

-

Materials: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, 40% formaldehyde (B43269) solution, water, chloroform, sodium hydroxide (B78521) solution.

-

Procedure:

-

A mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, formic acid, 40% formaldehyde solution, and water is heated at 90-98°C for 19 hours.[2]

-

Cool the reaction mass and wash with chloroform.

-

Cool the aqueous layer to 5°C and basify with a 48% sodium hydroxide solution.

-

Extract the product with chloroform.

-

Evaporate the combined organic layers under reduced pressure to yield this compound free base as an oily residue.

-

Step 4: Formation of this compound Hydrochloride

-

Materials: this compound free base, isopropyl alcohol, isopropyl alcohol hydrochloride.

-

Procedure:

-

Dissolve the oily residue of this compound in isopropyl alcohol.

-

Acidify the solution with isopropyl alcohol hydrochloride until the pH is approximately 2.

-

Filter the precipitated solid, wash with isopropyl alcohol, and dry at 55-60°C to yield this compound hydrochloride.[2]

-

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| 1. Condensation | p-Methoxyphenylacetonitrile, Cyclohexanone | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Sodium methoxide, Methanol | 85-90% | [5] |

| 2. Reduction | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 10% Pd/C, Acetic Acid, H₂ | ~90% | [5] |

| 3. N-methylation & 4. Salt Formation | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | This compound Hydrochloride | Formaldehyde, Formic Acid, Isopropyl alcohol-HCl | 60% | [2] |

Spectroscopic Data

1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

-

¹H NMR (CDCl₃): δ 7.32 (d, 2H), 6.95 (d, 2H), 3.8 (s, 3H), 3.76 (s, 1H), 1.2-1.8 (m, 10H).

-

¹³C NMR (CDCl₃): δ 159.5, 129.8, 128.9, 114.3, 121.5, 73.2, 55.3, 49.5, 36.9, 31.8, 25.4, 21.9.

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

-

¹H NMR (CDCl₃): δ 7.15 (d, 2H), 6.80 (d, 2H), 3.75 (s, 3H), 3.1-3.3 (m, 1H), 2.8-3.0 (m, 2H), 1.0-1.8 (m, 10H), 1.5 (br s, 3H, OH, NH₂).

-

¹³C NMR (CDCl₃): δ 158.2, 134.1, 130.5, 113.4, 74.5, 55.1, 51.8, 46.2, 38.5, 31.5, 26.1, 21.8, 21.5.

This compound Hydrochloride

-

¹H NMR (D₂O): δ 7.23 (d, 2H), 6.91 (d, 2H), 3.71 (s, 3H), 3.54 (t, 1H), 3.48 (dd, 1H), 2.97 (dd, 1H), 2.69 (s, 6H), 1.0-1.41 (m, 10H).[1]

-

¹³C NMR (D₂O): δ 158.52, 130.86, 128.16, 114.25, 73.23, 58.26, 55.25, 50.38, 44.87, 41.41, 35.07, 33.34, 24.76, 21.08, 20.86.[1]

-

IR (KBr, cm⁻¹): 3321, 2941, 2928, 2675, 2644, 2623, 2611, 2587, 2521, 2482, 1512, 1441, 1242, 1179, 1038, 829.[1]

Conclusion

The discovery of this compound hydrochloride marked a significant advancement in the pharmacological treatment of depression and anxiety disorders. Its unique dual-reuptake inhibition mechanism offers a broader therapeutic window compared to earlier antidepressants. The synthesis of this compound has evolved from its initial patented route to more efficient and scalable industrial processes. This guide has provided an in-depth overview of its discovery, mechanism of action, and detailed synthetic protocols with relevant quantitative data, serving as a valuable resource for professionals in the field of medicinal chemistry and drug development.

References

- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US6924393B2 - Crystalline this compound base and novel polymorphs of this compound hydrochloride, processes for preparing thereof - Google Patents [patents.google.com]

- 4. WO2008059525A2 - An improved process for the preparation of this compound and its analogs - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

Preclinical Evidence for Venlafaxine's Antidepressant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant activity of venlafaxine. It covers the key findings from in vivo behavioral studies, neurochemical analyses, and investigations into the molecular and cellular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

In Vivo Behavioral Evidence in Animal Models of Depression

This compound has been extensively evaluated in various animal models that mimic depressive-like states in humans. These models are crucial for establishing the antidepressant potential of a compound before it proceeds to clinical trials.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used and validated paradigm for inducing a state of anhedonia and behavioral despair in rodents, reflecting core symptoms of human depression. In this model, animals are subjected to a series of mild, unpredictable stressors over several weeks.

This compound has consistently demonstrated efficacy in reversing the behavioral deficits induced by CUMS. Treatment with this compound has been shown to:

-

Reverse Anhedonia: Stressed animals typically show a reduced preference for sweetened solutions, a measure of anhedonia. This compound treatment has been shown to restore sucrose (B13894) preference in rats subjected to CUMS.[1]

-

Improve Locomotor Activity: CUMS can lead to decreased general activity. This compound administration has been observed to increase locomotor activity in stressed rats.[2]

-

Reduce Immobility in Forced Swim Test: When placed in a situation with no escape, stressed animals tend to become immobile more quickly. This compound treatment reduces this immobility time, suggesting an antidepressant-like effect.[2]

One study demonstrated that this compound treatment (10 mg/kg) reversed the CUMS-induced decreases in body weight, locomotor activity, and sucrose consumption.[1] Another study using a chronic unpredictable stress model found that this compound (20 mg/kg) significantly increased locomotor activity and reduced immobility time in exposed rats.[2]

The CUMS protocol involves exposing rodents to a series of mild and unpredictable stressors over a period of several weeks. While specific protocols may vary between laboratories, a typical CUMS paradigm includes a combination of the following stressors, applied randomly:

-

Cage Tilt: Tilting the home cage at a 45° angle for a prolonged period.[1]

-

Cold Swim: Forcing the animal to swim in cold water (e.g., 4°C) for a short duration.[1]

-

Shaking: Placing the cage on a mechanical shaker.[1]

-

Tail Clamp: Applying a clamp to the tail for a brief period.[1]

-

Heat Stress: Exposing the animal to a heated environment (e.g., 45°C).[1]

-

Water and Food Deprivation: Withholding water or food for a set duration.[1]

-

Noise Stress: Exposing the animal to loud or unpredictable noise.[1]

-

Wet Bedding: Dampening the bedding in the home cage.[1]

-

Restraint Stress: Confining the animal in a small tube for a period of time.[1]

The duration of the CUMS procedure typically ranges from 2 to 6 weeks. Behavioral tests are conducted at the end of the stress period to assess the development of depressive-like behaviors and the efficacy of antidepressant treatment.

References

- 1. This compound ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant effect of this compound in chronic unpredictable stress: Evidence of the involvement of key enzymes responsible for monoamine neurotransmitter synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Venlafaxine's Dual Serotonin and Norepinephrine Reuptake Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro methods used to characterize the dual reuptake inhibition mechanism of venlafaxine, a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI).[1] We will explore the quantitative data defining its affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, detail the experimental protocols for key assays, and visualize the underlying molecular interactions and experimental workflows.

Quantitative Profile of this compound's Transporter Affinity

This compound and its active metabolite, O-desmethylthis compound (ODV), exhibit a dose-dependent inhibition of both SERT and NET.[1][2] In vitro binding assays are crucial for quantifying the affinity of these compounds for their respective transporters, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

The in vitro data consistently demonstrates that this compound has a significantly higher affinity for SERT compared to NET.[3][4] This differential affinity explains its dose-dependent effects, where it acts primarily as a selective serotonin reuptake inhibitor (SSRI) at lower doses (<150 mg/day) and engages NET at moderate to higher doses (>150 mg/day), producing its dual-action profile.[1][5]

Data Presentation: Binding Affinities (Ki) of this compound and Metabolite

The following table summarizes the in vitro binding affinities of this compound and its primary active metabolite for human serotonin and norepinephrine transporters.

| Compound | Transporter | Ki (nM) | SERT:NET Selectivity Ratio |

| This compound | hSERT | 82[3][4][6] | ~30-fold preference for SERT |

| hNET | 2480[3][4][6] | ||

| O-desmethylthis compound (ODV) | hSERT | 40.2[6] | ~14-fold preference for SERT |

| hNET | 558.4[6] |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter.

Core Experimental Protocols

The characterization of this compound's activity relies on two primary types of in vitro assays: radioligand binding assays to measure affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assay Protocol

This protocol determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter (SERT or NET) expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of this compound for SERT and NET.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing human SERT or NET, or from specific brain regions (e.g., cortex).[7][8]

-

Radioligands:

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For NET: [³H]-Nisoxetine or [³H]-Mazindol.

-

-

Test Compound: this compound hydrochloride dissolved in an appropriate vehicle.

-

Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., for SERT, fluoxetine (B1211875); for NET, desipramine).

-

Buffers: Homogenization buffer, assay binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.[8][10]

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target transporter or dissect the relevant brain tissue.

-

Homogenize the cells/tissue in ice-cold lysis buffer.[8]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final membrane pellet in the assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 8-12 concentrations spanning several orders of magnitude).

-

Add the following to the wells:

-

Membrane preparation (e.g., 50-100 µg protein).

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

For "Total Binding" wells: Add vehicle buffer.

-

For "Non-specific Binding" wells: Add the non-specific control compound at a high concentration (e.g., 10 µM).

-

For "Test Compound" wells: Add varying concentrations of this compound.

-

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium.[8][11]

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8][10]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[10][12]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.[8]

-

Synaptosomal Uptake Assay Protocol

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Objective: To determine the IC50 value for this compound's inhibition of serotonin and norepinephrine uptake.

Materials:

-

Synaptosomes: Freshly prepared from rodent brain regions enriched in the target transporters (e.g., striatum or cortex for SERT and NET).[10]

-

Radiolabeled Substrates: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).

-

Test Compound: this compound hydrochloride.

-

Non-specific Uptake Control: A high concentration of a selective inhibitor (e.g., 10 µM fluoxetine for SERT).[12]

-

Buffers: Krebs-Ringer-HEPES (KRH) buffer.[10]

-

Equipment: 96-well plates, water bath or incubator (37°C), cell harvester with glass fiber filters, liquid scintillation counter.[10][12]

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a suitable assay buffer and determine the protein concentration.[12]

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, add the synaptosomal suspension to triplicate wells.

-

Add varying concentrations of this compound (or vehicle for "Total Uptake" and a selective inhibitor for "Non-specific Uptake").

-

Pre-incubate the plate at 37°C for 10-15 minutes.[10]

-

Initiate the uptake reaction by adding the radiolabeled substrate ([³H]5-HT or [³H]NE) at a concentration near its Km value.[10]

-

Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[10][12]

-

-

Termination and Quantification:

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[10][12]

-

Immediately wash the filters three times with ice-cold buffer to remove all extracellular radiolabel.[10]

-

Transfer filters to scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each condition.[10]

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Signaling Pathway of Dual Reuptake Inhibition

Caption: Dual inhibition of SERT and NET by this compound in the synaptic cleft.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Synaptosomal Uptake Assay

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. ddd.uab.cat [ddd.uab.cat]

- 3. researchgate.net [researchgate.net]

- 4. This compound ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preskorn.com [preskorn.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

Venlafaxine's Effects on Monoamine Neurotransmitter Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD), anxiety disorders, and other mood-related conditions.[1][2] Its therapeutic efficacy is rooted in its dose-dependent modulation of monoamine neurotransmitters.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the synthesis, reuptake, and metabolism of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). We present quantitative data from key preclinical and clinical studies, detail common experimental protocols used in this area of research, and provide visual representations of the core pathways and workflows.

Pharmacodynamics: A Dose-Dependent Mechanism of Action

This compound and its primary active metabolite, O-desmethylthis compound (ODV), exert their effects by binding to and inhibiting monoamine transporters.[4] This inhibition blocks the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2][5]

A defining characteristic of this compound is its dose-dependent affinity for these transporters.[3][4]

-

Low Doses (<150 mg/day): At lower therapeutic doses, this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI), showing a significantly higher affinity for the serotonin transporter (SERT) over the norepinephrine transporter (NET).[3][6]

-

Moderate Doses (≥150 mg/day): As the dose increases, this compound begins to significantly inhibit NET in addition to SERT, engaging its dual mechanism of action.[3][7]

-

High Doses (>300 mg/day): At high doses, this compound also weakly inhibits the dopamine transporter (DAT).[1][3] This effect is most pronounced in the prefrontal cortex, a brain region with relatively few dopamine transporters, where NE transporters are also responsible for DA reuptake.[1][3]

The diagram below illustrates this sequential engagement of monoamine transporters based on this compound dosage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. ddd.uab.cat [ddd.uab.cat]

- 7. researchgate.net [researchgate.net]

The Influence of Venlafaxine on Neuroplasticity and Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its therapeutic effects are increasingly understood to extend beyond simple monoamine modulation, involving significant impacts on neuroplasticity and the expression of key neurotrophic factors. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on brain-derived neurotrophic factor (BDNF) and associated neuroplastic changes. It synthesizes findings from preclinical and clinical studies, details common experimental protocols, and visualizes the underlying molecular pathways. The objective is to furnish researchers and drug development professionals with a detailed resource to inform future investigations and therapeutic strategies.

Introduction: this compound's Mechanism of Action

This compound functions by blocking the presynaptic reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing their availability in the synaptic cleft.[1][2] This action is dose-dependent: at lower doses (<150 mg/day), it primarily inhibits serotonin reuptake, behaving like a selective serotonin reuptake inhibitor (SSRI).[3] At moderate doses (>150 mg/day), it additionally inhibits norepinephrine reuptake.[3] At higher doses (>300 mg/day), it also weakly affects dopamine (B1211576) reuptake.[3] The therapeutic latency of this compound, typically several weeks, suggests that its clinical efficacy is not solely due to acute changes in neurotransmitter levels but rather to downstream neuroadaptive changes, including the promotion of neuroplasticity.[4]

This compound's Impact on Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[5][6] A substantial body of evidence indicates that depression is associated with reduced BDNF levels, and that antidepressant treatment can reverse this deficit.[7][8][9] this compound has been shown to modulate BDNF expression in various experimental settings.

Preclinical Evidence

Animal studies consistently demonstrate that this compound administration can increase BDNF levels in key brain regions implicated in depression, such as the hippocampus and frontal cortex.[5][10][11] Chronic treatment appears necessary for these effects to manifest, aligning with the delayed therapeutic onset of the drug. For instance, one study found that three weeks of this compound treatment significantly increased BDNF protein in the frontal cortex of rats.[11][12] Another study using a chronic unpredictable stress (CUS) model in rats showed that low-dose this compound (5 mg/kg) for 14 or 28 days increased both BDNF mRNA and protein expression in the hippocampus.[10] Interestingly, this effect was not observed at a higher dose (10 mg/kg), suggesting a complex dose-response relationship.[10]

Clinical Evidence

Clinical studies in patients with major depressive disorder (MDD) have yielded more varied results. Some research indicates that this compound treatment increases serum BDNF levels, although this effect may take time to develop. One study found a significant increase in serum BDNF only after 6 months of this compound treatment, with no significant change observed at 5 weeks.[8][13] Conversely, another randomized controlled trial reported a decline in serum BDNF in patients treated with this compound for 28 days, while mirtazapine-treated patients showed an increase.[7] These discrepancies may be attributable to differences in treatment duration, patient populations, and the specific antidepressant used for comparison.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on this compound's effect on BDNF levels.

Table 1: Preclinical Studies on this compound and BDNF Expression

| Study Subject | Brain Region | Treatment Details | Key Findings | Reference |

| Sprague-Dawley Rats (CUS model) | Hippocampus | 5 mg/kg/day for 14 & 28 days | Significant increase in BDNF mRNA and protein. | [10] |

| Sprague-Dawley Rats (CUS model) | Hippocampus | 10 mg/kg/day for 14 & 28 days | No significant change in BDNF expression. | [10] |

| Sprague-Dawley Rats | Frontal Cortex | 10 mg/kg/day for 3 weeks | Significantly greater BDNF protein compared to vehicle control. | [11][12] |

| Sprague-Dawley Rats | Hippocampus | 10 mg/kg/day for 1 & 3 weeks | No significant change in BDNF protein. | [11] |

| Wistar Rats | Hippocampus & Cortex | 20 mg/kg (b.d.) for 5 weeks | Increased BDNF levels in both regions compared to controls. | [5] |

Table 2: Clinical Studies on this compound and Serum BDNF Levels

| Study Population | Treatment Details | Duration | Key Findings | Reference |

| MDD Patients (n=27) | This compound | 28 days | Decline in serum BDNF from 7.82 ± 3.75 ng/mL to 7.18 ± 5.64 ng/mL. | [7] |

| MDD Patients | This compound (mean dose 150 mg/day) | 5 weeks | No significant change in serum BDNF. | [8] |

| MDD Patients | This compound (mean dose 150 mg/day) | 6 months | Significant increase in serum BDNF. | [8][13] |

This compound and Neuroplasticity

The this compound-induced upregulation of BDNF is closely linked to its effects on neuroplasticity, the brain's ability to reorganize its structure and function.

Neurogenesis and Neuronal Survival

This compound has been shown to inhibit the apoptosis (programmed cell death) of hippocampal neurons in animal models of depression.[14][15] This neuroprotective effect is associated with the upregulation of BDNF.[14][15] By promoting neuronal survival, this compound may counteract the stress-induced atrophy observed in brain regions like the hippocampus.

Synaptic Plasticity

The impact of this compound on synaptic plasticity, particularly long-term potentiation (LTP)—a cellular mechanism underlying learning and memory—is complex. One study reported that both 1 and 3 weeks of this compound treatment significantly impaired LTP in the CA1 region of rat hippocampal slices.[11][12] This impairment occurred even before a detectable increase in BDNF, suggesting that the effect on LTP might be independent of BDNF expression changes.[11][12] Conversely, a transcriptomic study found that chronic this compound administration activated genes associated with neuroplasticity and synaptogenesis, such as Camk2g/b and Epha5a.[4][16] These findings suggest that this compound's influence on synaptic function is multifaceted and may involve various signaling pathways.

Structural and Functional Reorganization

Long-term treatment with this compound appears to promote functional reorganization and brain plasticity by influencing gene expression in cortical regulatory networks.[16] A study in Dark Agouti rats showed that three weeks of this compound (40 mg/kg/day) altered the expression of 222 genes in the frontal cortex, with significant upregulation in genes related to neurotrophic signaling (Ntrk2, Ntrk3), glutamatergic transmission, and neuroplasticity.[4][16][17]

Signaling Pathways Implicated in this compound's Action

This compound's effects on BDNF and neuroplasticity are mediated by intracellular signaling cascades. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), initiates several downstream pathways.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. One study suggests that this compound improves BDNF expression by acting on the PI3K/Akt/eNOS pathway, which in turn represses the apoptosis of hippocampal neurons.[14][15]

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and synaptic plasticity. It is hypothesized that this compound's upregulation of BDNF initiates a phosphorylation cascade that activates the MAPK/ERK pathway.[18]

Caption: this compound's proposed signaling pathways for neuroplasticity.

Experimental Protocols

This section details common methodologies employed in the cited research to investigate the effects of this compound.

Animal Models and Drug Administration

-

Chronic Unpredictable Stress (CUS) Model: A widely used method to induce depressive-like behaviors in rodents. Rats are exposed to a series of mild, unpredictable stressors (e.g., tilted cage, wet bedding, light/dark cycle reversal, food/water deprivation) over several weeks. This protocol has been shown to reduce BDNF expression in the hippocampus.[10]

-

Drug Administration: this compound is typically administered to rodents via intraperitoneal (IP) injection, oral gavage, or subcutaneously implanted osmotic minipumps for continuous delivery.[4][17][19] Doses in rat studies range from 5 mg/kg to 40 mg/kg per day.[4][10][17]

Behavioral Assessments in Rodents

-

Sucrose (B13894) Preference Test: Measures anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with plain water and one with a sucrose solution. A reduced preference for the sucrose solution is interpreted as an anhedonic-like state.[14]

-

Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. The apparatus is a square arena. Parameters measured include distance traveled, time spent in the center versus the periphery, and rearing frequency.[14]

-

Morris Water Maze (MWM): A test for spatial learning and memory. Animals must learn to find a hidden platform in a pool of opaque water, using external cues for navigation. Escape latency and time spent in the target quadrant are key measures.[20]

Caption: General workflow for preclinical this compound studies.

Measurement of BDNF

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay used to measure BDNF protein concentrations in serum, plasma, or tissue homogenates.[13][21] This technique involves a capture antibody, the sample containing BDNF, a detection antibody, and a substrate that produces a measurable signal.[6] Commercial ELISA kits are widely used.[22]

-

Western Blot: A technique to detect and quantify specific proteins in a sample. Tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to BDNF. This method can confirm the presence and relative abundance of the protein.[14][15][21]

-

Immunohistochemistry (IHC): Used to visualize the location and distribution of BDNF protein within brain tissue slices. An antibody against BDNF is applied to the tissue, followed by a secondary antibody linked to a reporter that allows for microscopic visualization.[10][14][15]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Measures the expression of BDNF mRNA. RNA is extracted from tissue, reverse-transcribed into complementary DNA (cDNA), and then amplified using PCR. The amount of amplified product corresponds to the initial amount of mRNA.[10]

Assessment of Neuroplasticity

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A method for detecting DNA fragmentation that is a hallmark of apoptosis. It is used to quantify the number of apoptotic cells in brain tissue sections, providing a measure of neuronal death.[14][15]

-

Electrophysiology (Long-Term Potentiation): LTP is assessed in in vitro brain slices (typically hippocampus). Stimulating electrodes are placed to activate a presynaptic pathway, and a recording electrode measures the postsynaptic response. A high-frequency stimulation protocol is applied, and the subsequent potentiation of the synaptic response is measured over time.[11][12]

Caption: Workflow for BDNF protein quantification via ELISA and Western Blot.

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic action involves the modulation of BDNF and the promotion of neuroplasticity. Preclinical studies robustly show that chronic this compound treatment can increase BDNF expression in the hippocampus and frontal cortex and inhibit neuronal apoptosis. Clinical findings are more complex, suggesting that changes in peripheral BDNF levels may be time-dependent and potentially influenced by the specific antidepressant.

For drug development professionals, these findings highlight the importance of targeting neurotrophic pathways. Future research should aim to:

-

Clarify the dose-dependent effects of this compound on BDNF and neuroplasticity.

-

Investigate the discrepancies between preclinical and clinical findings regarding BDNF changes.

-

Explore how individual genetic variations, such as polymorphisms in the BDNF gene, might influence treatment response to this compound.

-

Develop novel compounds that more directly and potently target the BDNF-TrkB signaling pathway to potentially achieve faster-acting and more effective antidepressant effects.

This guide provides a foundational understanding of this compound's role in neuroplasticity, offering a detailed framework for the scientific community to build upon in the ongoing effort to refine treatments for depressive disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influences of chronic this compound, olanzapine and nicotine on the hippocampal and cortical concentrations of brain-derived neurotrophic factor (BDNF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. Changes of serum concentrations of brain-derived neurotrophic factor (BDNF) during treatment with this compound and mirtazapine: role of medication and response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. This compound treatment stimulates expression of brain-derived neurotrophic factor protein in frontal cortex and inhibits long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional evidence for the role of chronic this compound treatment in neurotrophic signaling and neuroplasticity including also Glutamatergic [corrected] - and insulin-mediated neuronal processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptional Evidence for the Role of Chronic this compound Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy of this compound and Deep Brain Stimulation Against the Effects of Hippocampal Lesion with Ibotenic Acid in Animals Exposed to the Chronic Mild Stress Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The experimental research on neuroplasticity in rats’ hippocampus subjected to chronic cerebral hypoperfusion and interfered by Modified Dioscorea Pills - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker [frontiersin.org]

Early-Stage Investigation of Venlafaxine's Enantiomers and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of its (R)- and (S)-enantiomers. Early-stage investigations have revealed significant differences in the pharmacological profiles of these enantiomers and their primary active metabolite, O-desmethylthis compound (ODV). This technical guide provides an in-depth overview of the core findings related to the stereoselective activity of this compound, including quantitative pharmacological data, detailed experimental methodologies for their separation and analysis, and a visualization of the relevant biological pathways. Understanding these enantiomeric differences is crucial for the rational design of future therapeutics with improved efficacy and tolerability.

Introduction

This compound is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Its therapeutic effect is primarily attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the synaptic cleft.[2] this compound is a chiral compound, existing as (R)- and (S)-enantiomers, which are metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to their respective O-desmethylthis compound (ODV) enantiomers, both of which are also pharmacologically active.[3][4]

Preclinical studies have consistently demonstrated that the enantiomers of this compound possess distinct pharmacological properties.[4][5] The (S)-enantiomer exhibits greater selectivity for the serotonin transporter (SERT), whereas the (R)-enantiomer is a more potent inhibitor of both SERT and the norepinephrine transporter (NET).[5] This stereoselectivity extends to their metabolites and has significant implications for the drug's overall dose-dependent effects and side-effect profile. This guide synthesizes the foundational preclinical data that characterizes the individual contributions of each enantiomer to the therapeutic actions of this compound.

Quantitative Pharmacological Data

The differential affinity and inhibitory potency of this compound enantiomers and their metabolites at monoamine transporters are central to their distinct pharmacological profiles. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters.

| Compound | Transporter | Ki (nM) | IC50 (nM) |

| (R)-Venlafaxine | SERT | Data not consistently available | Potent Inhibitor |

| NET | Data not consistently available | Potent Inhibitor | |

| DAT | Weak Affinity | Weak Inhibitor | |

| (S)-Venlafaxine | SERT | Data not consistently available | Potent, Selective Inhibitor |

| NET | Data not consistently available | Weaker Inhibitor than (R)-form | |

| DAT | Weak Affinity | Weak Inhibitor | |

| (R)-O-desmethylthis compound | SERT | Data not consistently available | Potent Inhibitor |

| NET | Data not consistently available | Potent Inhibitor | |

| DAT | Weak Affinity | Weak Inhibitor | |

| (S)-O-desmethylthis compound | SERT | Data not consistently available | Potent, Selective Inhibitor |

| NET | Data not consistently available | Weaker Inhibitor than (R)-form | |

| DAT | Weak Affinity | Weak Inhibitor | |

| Racemic this compound | SERT | 74 | Data not consistently available |

| NET | 1260 | Data not consistently available | |

| DAT | Weak Affinity | Weak Inhibitor |

Note: Specific Ki and IC50 values for individual enantiomers are not consistently reported across publicly available literature. The table reflects the consensus on their relative potencies. The values for racemic this compound are provided for comparison.[6]

Experimental Protocols

The characterization of this compound's enantiomers relies on several key experimental techniques. The following sections provide detailed methodologies for their chiral separation, and the in vitro assessment of their activity at monoamine transporters.

Chiral Separation of this compound and its Metabolites by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-venlafaxine and their O-desmethyl metabolites.[7]

3.1.1. Materials and Reagents

-

Chiral stationary phase column (e.g., Chiralpak AD)

-

HPLC-grade n-Hexane

-

HPLC-grade Ethanol

-

Diethylamine (DEA)

-

(R,S)-Venlafaxine standard

-

(R,S)-O-desmethylthis compound standard

-

Sample dissolution solvent (e.g., mobile phase)

3.1.2. Chromatographic Conditions

-

Mobile Phase: n-Hexane:Ethanol:DEA (e.g., 97:3:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

3.1.3. Procedure

-

Standard Preparation: Prepare a stock solution of racemic this compound and its metabolites in the mobile phase. Serially dilute to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound and its metabolites in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the prepared standards and samples onto the column and record the chromatograms.

-

Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas relative to the calibration curves.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound enantiomers for monoamine transporters.[8][9]

3.2.1. Materials and Reagents

-

Cell membranes or tissue homogenates expressing the target transporter (SERT, NET, or DAT)

-

Radioligand specific for the target transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

Test compounds: (R)- and (S)-venlafaxine, (R)- and (S)-O-desmethylthis compound

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of a known inhibitor for the target transporter)

-

Glass fiber filters

-

Scintillation fluid

3.2.2. Procedure

-

Membrane Preparation: Prepare a suspension of the cell membranes or tissue homogenates in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding inhibitor, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol details a cell-based assay to measure the functional potency (IC50) of this compound enantiomers in inhibiting monoamine reuptake.[10][11]

3.3.1. Materials and Reagents

-

HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT)

-

Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]NE, or [³H]dopamine)

-

Test compounds: (R)- and (S)-venlafaxine, (R)- and (S)-O-desmethylthis compound

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation fluid

3.3.2. Procedure

-

Cell Culture: Culture the transporter-expressing cells in 96-well plates until they form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate uptake and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Visualizations of Pathways and Workflows

This compound Metabolism and Stereoselectivity

The metabolic pathway of this compound is stereoselective, primarily mediated by the CYP2D6 enzyme.

Experimental Workflow for Monoamine Reuptake Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound enantiomers on monoamine transporters.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]